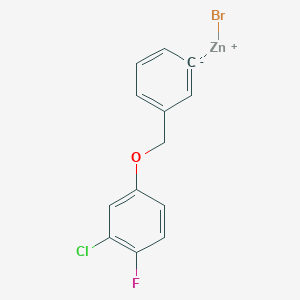
3-(3-Chloro-4-fluorophenoxymethyl)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chloro-4-fluorophenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in the field of synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorophenoxymethyl)phenylzinc bromide typically involves the reaction of 3-(3-chloro-4-fluorophenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:
- Dissolve 3-(3-chloro-4-fluorophenoxymethyl)phenyl bromide in THF.
- Add zinc powder or zinc dust to the solution.
- Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Filter the mixture to remove any unreacted zinc and other impurities.
- The resulting solution contains this compound in THF.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction parameters, such as temperature, pressure, and concentration, are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-chloro-4-fluorophenoxymethyl)phenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Coupling reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Electrophiles: Alkyl halides, aryl halides, and acyl halides are common electrophiles used in reactions with this compound.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound and facilitate the reaction.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted aromatic compounds, biaryl compounds, and various functionalized organic molecules.
Applications De Recherche Scientifique
3-(3-chloro-4-fluorophenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and mechanisms.
Medicine: It plays a role in the development of new drugs and therapeutic agents by facilitating the synthesis of bioactive compounds.
Industry: The compound is used in the production of fine chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-(3-chloro-4-fluorophenoxymethyl)phenylzinc bromide involves its ability to act as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the phenyl group, enhancing its reactivity towards electrophiles. This coordination facilitates the formation of new bonds, making it a valuable reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-chloro-4-fluorophenoxymethyl)phenylzinc bromide
- 4-(3-chloro-4-fluorophenoxymethyl)phenylzinc bromide
- 2-(3-chloro-4-fluorophenoxymethyl)phenylzinc bromide
Uniqueness
3-(3-chloro-4-fluorophenoxymethyl)phenylzinc bromide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it particularly useful in the synthesis of certain target molecules that require precise functional group placement.
Propriétés
Formule moléculaire |
C13H9BrClFOZn |
|---|---|
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
bromozinc(1+);2-chloro-1-fluoro-4-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H9ClFO.BrH.Zn/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
KDSSIVORHMWHQU-UHFFFAOYSA-M |
SMILES canonique |
C1=C[C-]=CC(=C1)COC2=CC(=C(C=C2)F)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


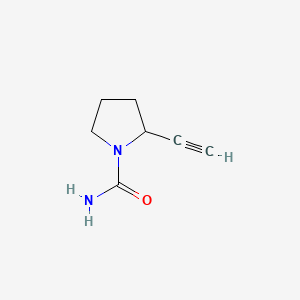
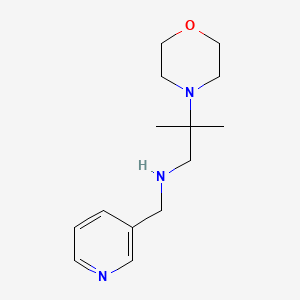
![Tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[4.5]Decane-2-carboxylate](/img/structure/B14895370.png)
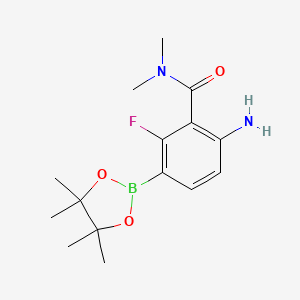
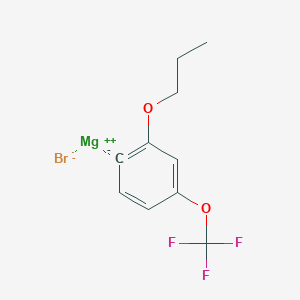
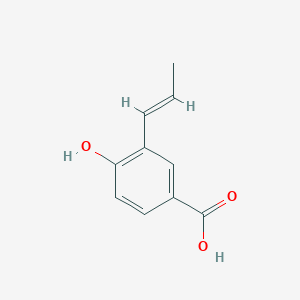
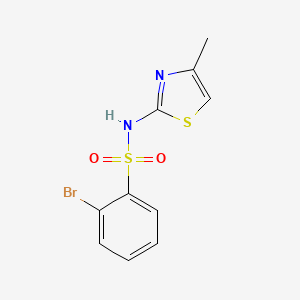
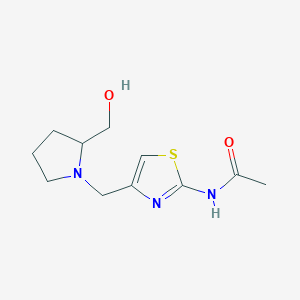
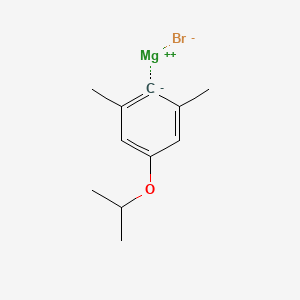
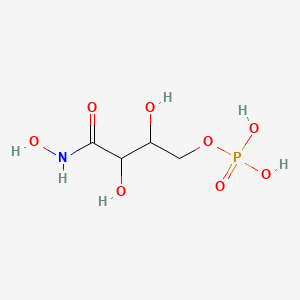
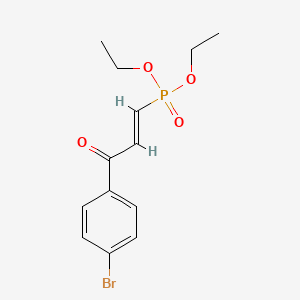
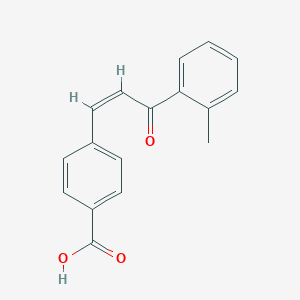
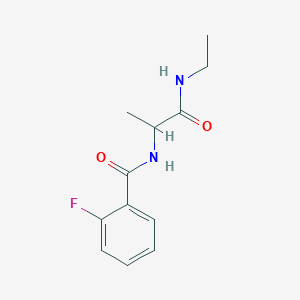
![Ethyl 6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14895454.png)
